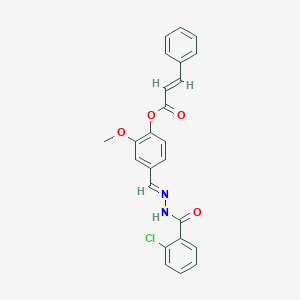
N'-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with bromobenzylidene and chlorobenzyl groups, enhancing its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the bromobenzylidene and chlorobenzyl groups. This can be done using bromobenzaldehyde and chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with carbohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic benefits.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism by which N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromobenzylidene and chlorobenzyl groups can enhance binding affinity and specificity, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- N’-(3-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its pyrazole core, which provides additional sites for functionalization and interaction with biological targets
属性
CAS 编号 |
634896-00-7 |
|---|---|
分子式 |
C24H18BrClN4O2 |
分子量 |
509.8 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O2/c25-19-3-1-2-17(12-19)14-27-30-24(31)23-13-22(28-29-23)18-6-10-21(11-7-18)32-15-16-4-8-20(26)9-5-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI 键 |
VUYIYWDAXZFKBX-MZJWZYIUSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014785.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014796.png)
![[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12014797.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014804.png)



![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014826.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014858.png)
